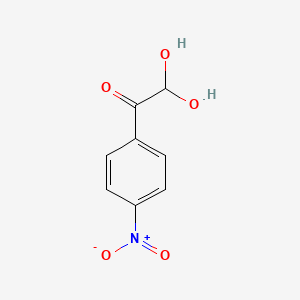

2,2-Dihydroxy-1-(4-nitrophenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dihydroxy-1-(4-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c10-7(8(11)12)5-1-3-6(4-2-5)9(13)14/h1-4,8,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGSDYIJZMWGNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90964480 | |

| Record name | 2,2-Dihydroxy-1-(4-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4996-22-9 | |

| Record name | 2,2-Dihydroxy-1-(4-nitrophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4996-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4996-22-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dihydroxy-1-(4-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Alpha Ketoaldehyde Hydrate Chemistry and Nitroaryl Compounds

To understand 2,2-Dihydroxy-1-(4-nitrophenyl)ethanone, it is essential to first consider its constituent chemical classes: alpha-ketoaldehyde hydrates and nitroaryl compounds.

Alpha-ketoaldehydes, which contain two adjacent carbonyl groups, can react with water in a reversible addition reaction to form hydrates, also known as geminal diols (gem-diols). orgsyn.org This hydration process converts one of the carbonyl groups into a diol (a carbon atom bearing two hydroxyl groups). adichemistry.comyoutube.com The position of the equilibrium between the carbonyl compound and its hydrate (B1144303) is heavily influenced by electronic factors. orgsyn.org The presence of strong electron-withdrawing groups on the molecule destabilizes the carbonyl group, thus shifting the equilibrium to favor the more stable hydrated form. adichemistry.com

Nitroaryl compounds are organic molecules that feature a nitro group (—NO₂) attached to an aromatic ring. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, a property that significantly reduces the electron density of the aromatic ring. orgsyn.orgdu.ac.in This electronic influence makes nitroaryl compounds key substrates and versatile intermediates in a wide array of synthetic transformations and forms the basis for their application in pharmaceuticals, dyes, and functional materials. chemicalbook.comresearchgate.net

This compound, which is the stable hydrate of 4-nitrophenylglyoxal (B1210231), perfectly illustrates the synergy between these two concepts. The potent electron-withdrawing effect of the 4-nitro group strongly favors the formation and stability of the geminal diol structure at the adjacent alpha-carbon. adichemistry.comyoutube.com This makes the compound an excellent and stable example of an alpha-ketoaldehyde hydrate, where the inherent reactivity of the glyoxal (B1671930) unit is modulated by the electronic properties of the nitroaryl system. wikipedia.org

Historical Overview and Evolution of Research Trajectories

The research trajectory of 2,2-Dihydroxy-1-(4-nitrophenyl)ethanone is intrinsically linked to the development of methods for the synthesis of α-dicarbonyl compounds. A foundational method for preparing phenylglyoxals is the oxidation of the corresponding acetophenones.

A pivotal moment in this field was the discovery of the Riley oxidation in 1932, a reaction that uses selenium dioxide (SeO₂) to oxidize the α-methylene group (the carbon adjacent to the carbonyl) of a ketone to a new carbonyl group, thus forming a 1,2-dicarbonyl compound. adichemistry.comstackexchange.com This method proved to be broadly applicable, including for the oxidation of acetophenone (B1666503) to phenylglyoxal (B86788). orgsyn.org The reaction typically proceeds by treating the ketone with selenium dioxide, often in a solvent like dioxane with a small amount of water. orgsyn.org The mechanism is understood to involve the enol form of the ketone. caltech.edu

This synthetic strategy is directly applicable to the preparation of substituted phenylglyoxals. The precursor for this compound is 4'-nitroacetophenone (B150658). The Riley oxidation of 4'-nitroacetophenone using selenium dioxide yields 4-nitrophenylglyoxal (B1210231), which readily exists as its stable hydrate (B1144303), this compound, upon exposure to water. adichemistry.comchemicalbook.com While early research focused on establishing these fundamental synthetic routes, subsequent interest has evolved toward leveraging the unique reactivity of such compounds as building blocks in more complex syntheses.

Broad Significance and Interdisciplinary Research Opportunities

Direct Synthesis Approaches to Alpha-Ketoaldehyde Hydrates

Direct synthesis methods focus on the direct conversion of a precursor molecule into the alpha-ketoaldehyde or its hydrated form in a minimal number of steps. A prominent strategy involves the selective oxidation of corresponding α-hydroxy ketones. An efficient method has been developed for synthesizing α-keto aldehydes through the selective oxidation of α-hydroxy ketones using oxygen as the oxidant, catalyzed by a Copper(I) complex. rsc.org This approach offers a direct pathway to the keto-aldehyde structure from a readily available α-hydroxy ketone precursor, such as 2-hydroxy-1-(4-nitrophenyl)ethanone.

Another direct approach involves the oxidation of 2-oxo-primary alcohol compounds. google.com This method can utilize platinum, iron, or their respective compounds as catalysts, often in the presence of oxygen, to facilitate the transformation into the desired α-ketoaldehyde. google.com The reaction is typically carried out in a solvent, such as an alcohol, and the product can be isolated and purified using standard techniques like crystallization or column chromatography. google.com

Strategies Involving Phenylglyoxal (B86788) Precursors

The introduction of the nitro group at the para-position of the phenyl ring is a critical step. Direct nitration of phenylglyoxal is often not ideal. A more controlled and widely used approach is the nitration of a suitable precursor, followed by conversion to the glyoxal. Acetophenone (B1666503) is a common starting material.

The synthesis proceeds in two main stages:

Nitration of Acetophenone: Acetophenone is nitrated using a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction primarily yields 4'-nitroacetophenone (B150658), along with the ortho-isomer as a byproduct. The para-isomer is the desired precursor for the subsequent step.

Oxidation of 4'-Nitroacetophenone: The resulting 4'-nitroacetophenone is then oxidized to form 4-nitrophenylglyoxal. A well-established method for this type of transformation is the oxidation using selenium dioxide (SeO₂). orgsyn.org This reaction specifically converts the methyl group adjacent to the carbonyl into a glyoxal moiety.

This two-step sequence provides a reliable pathway to the necessary 4-nitrophenylglyoxal precursor.

Phenylglyoxals, including 4-nitrophenylglyoxal, readily react with water to form stable crystalline hydrates. wikipedia.orgorgsyn.org The anhydrous form of phenylglyoxal is a yellow liquid, but upon dissolution in water, it forms the colorless, solid gem-diol, C₆H₅C(O)CH(OH)₂. wikipedia.org

The preparation of this compound is achieved by dissolving the synthesized 4-nitrophenylglyoxal in hot water and allowing the solution to cool. orgsyn.org This simple procedure leads to the crystallization of the stable hydrate, which is the title compound. The process is reversible, and heating the hydrate can regenerate the anhydrous glyoxal. wikipedia.org

| Step | Reaction | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Nitration of Acetophenone | HNO₃, H₂SO₄ | 4'-Nitroacetophenone | youtube.com |

| 2 | Oxidation | Selenium Dioxide (SeO₂) | 4-Nitrophenylglyoxal | orgsyn.org |

| 3 | Hydration | Water (H₂O) | This compound | wikipedia.orgorgsyn.org |

Condensation Reactions for Scaffold Assembly

Condensation reactions are fundamental in organic synthesis for forming carbon-carbon bonds and assembling complex molecular scaffolds from simpler starting materials. The principles of Aldol (B89426) and Claisen-Schmidt condensations are particularly relevant for constructing the carbon backbone found in precursors to this compound.

The Aldol condensation is a powerful reaction that forms a carbon-carbon bond by reacting an enolate ion with a carbonyl compound. The reaction, which can be catalyzed by either acid or base, typically joins two aldehyde or ketone molecules to form a β-hydroxy aldehyde or β-hydroxy ketone, respectively. wikipedia.orglibretexts.org This initial product can then undergo dehydration to yield an α,β-unsaturated carbonyl compound. wikipedia.org

In the context of synthesizing related systems, a "crossed" aldol condensation, involving two different carbonyl compounds, can be employed. wikipedia.org To achieve a synthetically useful outcome and avoid a complex mixture of products, one of the carbonyl compounds is often chosen such that it lacks α-hydrogens and therefore cannot form an enolate. wikipedia.org This principle can be used to construct precursors where a specific carbon-carbon bond is formed with high selectivity, building the core structure that can later be functionalized to produce the desired alpha-ketoaldehyde.

The Claisen-Schmidt condensation is a specific and highly useful variant of the crossed aldol condensation. wikipedia.org It involves the reaction between an aldehyde or ketone that possesses an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen, such as benzaldehyde (B42025) or its derivatives. wikipedia.orggordon.edu This reaction is typically performed under basic conditions (e.g., using sodium hydroxide) and is a cornerstone for the synthesis of chalcones (α,β-unsaturated ketones). gordon.edu

Derivatization from Related Ethane-1-one Structures

The creation of complex ethanone derivatives often begins with simpler, more readily available ethanone structures. These precursors can be systematically modified to introduce the desired functional groups. A key starting material for the synthesis of the title compound is 4'-nitroacetophenone, which contains the core 1-(4-nitrophenyl)ethanone structure.

A common and effective strategy for functionalizing the carbon atom adjacent to the carbonyl group (the α-carbon) is through halogenation followed by nucleophilic substitution. This two-step process is a cornerstone in the synthesis of α-hydroxy ketones and their derivatives.

The mechanism for acid-catalyzed α-halogenation begins with the protonation of the carbonyl oxygen, which facilitates the formation of a nucleophilic enol intermediate. libretexts.org This enol then reacts with a halogen, such as bromine (Br₂) or chlorine (Cl₂), to form an α-halo ketone. libretexts.orglibretexts.org This step is typically the rate-determining part of the process. libretexts.org For the synthesis of this compound, this would first involve the formation of 2-bromo-1-(4-nitrophenyl)ethanone, followed by a second halogenation to yield 2,2-dibromo-1-(4-nitrophenyl)ethanone.

Once the dihalogenated precursor is formed, the bromine atoms can be replaced by hydroxyl groups through nucleophilic substitution, typically via hydrolysis with water or a hydroxide (B78521) source. A general method for converting aryl dibromoethanones into α-keto esters involves treatment with dimethyl sulfoxide (B87167) (DMSO) followed by an alcohol; if water is used instead of an alcohol, this pathway can lead to the formation of the corresponding dihydroxy compound. aurigeneservices.com

Table 1: Synthetic Route via Halogenation-Functionalization

| Step | Starting Material | Reagents | Intermediate/Product | Rationale |

| 1 | 4'-Nitroacetophenone | Br₂, Acid Catalyst (e.g., Acetic Acid) | 2,2-Dibromo-1-(4-nitrophenyl)ethanone | Acid-catalyzed enol formation allows for sequential substitution of α-hydrogens with bromine. libretexts.org |

| 2 | 2,2-Dibromo-1-(4-nitrophenyl)ethanone | H₂O, Base or DMSO | This compound | Hydrolysis replaces the halogen atoms with hydroxyl groups to form the final gem-diol. aurigeneservices.com |

Exploring Novel Catalyst Systems in Synthesis

Modern synthetic chemistry increasingly relies on novel catalyst systems to improve efficiency, selectivity, and environmental safety ("green chemistry"). fzgxjckxxb.com For the synthesis of ethanone derivatives, phase-transfer catalysis (PTC) represents a powerful technique. PTC facilitates reactions between reagents located in different immiscible phases, such as an aqueous phase and an organic phase. slideshare.netwikipedia.org This is particularly useful for reactions involving water-soluble nucleophiles (like hydroxides) and organic-soluble substrates (like α-halo ketones). wikipedia.org

Quaternary ammonium (B1175870) or phosphonium (B103445) salts are common phase-transfer catalysts. wikipedia.org They form an ion pair with the anionic reactant (e.g., OH⁻), shuttling it from the aqueous phase into the organic phase where it can react with the substrate. slideshare.net This method can enhance reaction rates and yields while often allowing for milder reaction conditions. crdeepjournal.org For instance, the synthesis of o-nitrodiphenylether from o-chloronitrobenzene and solid potassium phenoxide was effectively achieved using tetra-n-butylphosphonium bromide as a solid-liquid phase-transfer catalyst. crdeepjournal.org A similar PTC approach could be envisioned for the hydrolysis of 2,2-dihalo-1-(4-nitrophenyl)ethanone.

Other novel catalytic approaches in related fields include the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) for the aerobic oxidation of deoxybenzoins to benzils (a type of 1,2-diketone). organic-chemistry.org

Development of Stereoselective Synthetic Pathways for Chiral Derivatives

When the ethanone structure contains a chiral center, the development of stereoselective synthetic methods becomes crucial. This is particularly relevant for the synthesis of chiral α-hydroxy ketones or 1,2-diols derived from ethanone precursors. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. ethz.ch Key strategies include:

Chiral Pool Synthesis: Utilizes enantiomerically pure starting materials, such as amino acids or sugars. ethz.ch

Chiral Auxiliaries: A temporary chiral group is attached to the substrate to direct the stereochemical outcome of a reaction, after which it is removed. ethz.ch

Enantioselective Catalysis: A small amount of a chiral, non-racemic catalyst is used to produce a large amount of an enantioenriched product. ethz.ch

For example, chiral resolution of racemic mixtures using techniques like high-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method to separate enantiomers. This has been successfully applied to separate the enantiomers of nitro-derivatives of propranolol (B1214883) and atenolol. mdpi.com Furthermore, the asymmetric reduction of prochiral 1,2-diketones to chiral α-hydroxy ketones can be achieved using biocatalysts like 2,3-butanediol (B46004) dehydrogenase, which demonstrates high R-selectivity. nih.gov

Table 2: Strategies for Stereoselective Synthesis

| Strategy | Description | Example Application |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | HPLC separation of (±)-3-nitroatenolol enantiomers. mdpi.com |

| Enantioselective Catalysis | A chiral catalyst preferentially forms one enantiomer over the other. | Asymmetric reduction of 1,2-diketones using dehydrogenase enzymes to yield enantiopure α-hydroxy ketones. nih.gov |

| Chiral Auxiliaries | A removable chiral group guides the formation of a new stereocenter. | A general strategy used to control the stereochemistry of alkylation or reduction reactions. ethz.ch |

Enzymatic and Biocatalytic Approaches to Functionalized Ethanones

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity (chemo-, regio-, and stereo-selectivity) and sustainability. researchgate.net The selective hydroxylation of aromatic compounds, a challenging transformation in traditional chemistry, can be elegantly achieved using enzymes. researchgate.net

Several enzymatic systems are relevant to the functionalization of ethanones:

Monooxygenases and Dioxygenases: These enzymes are capable of introducing one or two hydroxyl groups, respectively, into a substrate. For example, monooxygenase-catalyzed hydroxylation of ketones is a known method for producing α-hydroxy ketones. nih.gov

Dehydrogenases: Alcohol dehydrogenases can catalyze the regioselective oxidation of diols to α-hydroxy ketones. A system co-expressing an epoxide hydrolase and an engineered alcohol dehydrogenase was used for the in vivo synthesis of 2-hydroxyacetophenone (B1195853) from racemic styrene (B11656) oxide. nih.gov

Multi-enzyme Cascades: Combining multiple enzymes in a one-pot reaction can create highly efficient pathways. A system using pyruvate (B1213749) decarboxylase, alcohol oxidase, and catalase has been developed for the production of acetoin (B143602) (3-hydroxy-2-butanone), a related α-hydroxy ketone.

These biocatalytic methods provide powerful tools for creating functionalized ethanones with high precision under mild conditions.

Table 3: Examples of Enzymatic Approaches to Ketone Functionalization

| Enzyme/System | Reaction Type | Substrate | Product | Reference |

| Epoxide Hydrolase & Alcohol Dehydrogenase | Enantioconvergent hydrolysis & Regioselective oxidation | Racemic Styrene Oxide | 2-Hydroxyacetophenone | nih.gov |

| 2,3-Butanediol Dehydrogenase (BcBDH) | Asymmetric reduction | Phenylglyoxal | (R)-2-hydroxy-1-phenylethanone | nih.gov |

| Naphthalene Dioxygenase (NDO) | Dihydroxylation | Naphthalene | cis-Dihydrodiol intermediate | researchgate.net |

| Pyruvate Decarboxylase, Alcohol Oxidase, Catalase | Multi-enzyme cascade | Ethanol | Acetoin |

Advanced Spectroscopic and Structural Elucidation of 2,2 Dihydroxy 1 4 Nitrophenyl Ethanone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. It provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C) for Structural Connectivity

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the first line of spectroscopic analysis for determining the basic framework of a molecule.

For a derivative, 2-hydroxy-1-(4-nitrophenyl)-1-ethanone, the ¹H NMR spectrum reveals key signals that confirm its structure. sigmaaldrich.com The proton of the hydroxyl group, the methylene (B1212753) protons adjacent to the carbonyl group, and the aromatic protons of the 4-nitrophenyl ring all exhibit characteristic chemical shifts and splitting patterns. Similarly, the ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms present in the molecule.

In a related class of compounds, such as N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one, the ¹H NMR spectrum showed a signal for the 4-H proton at 5.69 ppm as a double doublet with coupling constants of 6.4 Hz and 11.1 Hz, indicating axial-axial and axial-equatorial interactions. researchgate.net The 2-H proton signal appeared at 4.65 ppm with coupling constants of 3.1 Hz and 10.7 Hz, also suggesting vicinal axial-axial and axial-equatorial interactions. researchgate.net These specific couplings are crucial for deducing the stereochemistry of the molecule.

The following table summarizes typical ¹H and ¹³C NMR data for a derivative of 2,2-dihydroxy-1-(4-nitrophenyl)ethanone:

| Proton (¹H) | Chemical Shift (δ, ppm) | Carbon (¹³C) | Chemical Shift (δ, ppm) |

| Aromatic-H | 7.28-8.11 | Aromatic-C | 124.36-147.71 |

| -CH(OH)- | 4.76-5.02 | -CH(OH)- | 70.29-75.03 |

| -CH₂- | 4.11-4.13 | -CH₂- | --- |

| -OH | 4.84-5.05 | C=O | 1683-1710 (IR) |

| -NH | 9.43-13.68 | C≡N | 2220-2221 (IR) |

Note: The data presented is a generalized representation from various nitrophenyl-containing compounds and may not correspond to a single specific molecule. rsc.orgnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

The IR spectrum of a this compound derivative would be expected to show characteristic absorption bands. These include a broad band in the region of 3400-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups, strong absorptions around 1520 and 1340 cm⁻¹ for the asymmetric and symmetric stretching of the nitro group (NO₂), and a sharp peak around 1700 cm⁻¹ for the carbonyl (C=O) stretch. rsc.orgnih.gov For example, in N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one, the IR spectrum displayed characteristic absorption bands at 3394 cm⁻¹ (amine), 1666 cm⁻¹ (amide), and 1512 and 1342 cm⁻¹ (nitro group). researchgate.net

| Functional Group | Typical IR Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | 3200-3600 |

| N-H (amine/amide) | 3300-3500 |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-3000 |

| C=O (ketone) | 1680-1720 |

| C=O (amide) | 1630-1680 |

| NO₂ (asymmetric) | 1500-1560 |

| NO₂ (symmetric) | 1340-1380 |

Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. A related compound, 2-hydroxy-1-(4-nitrophenyl)-1-ethanone, has a molecular weight of 181.15 g/mol . sigmaaldrich.com The mass spectrum of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one showed a molecular ion at m/z 351, which corresponds to its molecular weight. researchgate.net

The fragmentation pattern is key to elucidating the structure. Common fragmentation pathways for ketones include alpha-cleavage and McLafferty rearrangement. libretexts.orgyoutube.com For aromatic nitro compounds, characteristic losses of NO (30 Da) and NO₂ (46 Da) are often observed. The fragmentation of butyrophenone, a model ketone, shows characteristic fragment ions at m/z 105 and 120, resulting from α-cleavage and McLafferty rearrangement, respectively. nih.gov

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the carbon bearing the two hydroxyl groups (in its hydrated form), it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the enantiomeric purity and absolute configuration of chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. For a synthesized sample of this compound that is expected to be enantiomerically pure, chiroptical spectroscopy would be the definitive method to confirm this and to assign the (R) or (S) configuration.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing quantitative information on the elemental composition of a substance. This analytical method is fundamental for confirming the empirical formula of a newly synthesized compound, such as this compound. The technique operates by combusting a small, precisely weighed sample of the compound in a stream of oxygen. The resulting combustion gases, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are collected and measured. From the masses of these products, the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the original sample can be accurately determined.

The experimentally determined percentages of each element are then compared against the theoretical values calculated from the proposed molecular formula. A close correlation between the experimental and theoretical data, typically within a margin of ±0.4%, provides strong evidence for the successful synthesis and purity of the target compound, thereby confirming its empirical and, by extension, its molecular formula.

Theoretical Elemental Composition

The molecular formula for this compound is C₈H₇NO₅. nih.govcymitquimica.com Based on this formula, the theoretical elemental composition can be calculated. The atomic masses used for this calculation are approximately: Carbon (C) = 12.01 g/mol , Hydrogen (H) = 1.008 g/mol , Nitrogen (N) = 14.01 g/mol , and Oxygen (O) = 16.00 g/mol . The molecular weight of C₈H₇NO₅ is 197.15 g/mol .

The theoretical percentages for each element are as follows:

Carbon (C): (8 * 12.01 / 197.15) * 100% = 48.72%

Hydrogen (H): (7 * 1.008 / 197.15) * 100% = 3.58%

Nitrogen (N): (1 * 14.01 / 197.15) * 100% = 7.11%

Research Findings

In synthetic chemistry research, the confirmation of a compound's structure is a meticulous process involving multiple spectroscopic and analytical techniques. For a compound like this compound, researchers would report their experimental elemental analysis findings in a format similar to the table below. The "Found" values would be the results obtained from their laboratory analysis.

This comparison is a critical checkpoint in the characterization process. For instance, a significantly lower-than-expected carbon percentage might indicate the presence of inorganic impurities, while deviations in the hydrogen or nitrogen percentages could suggest incomplete reaction or the presence of residual solvents. Although specific experimental data for this compound is not detailed in widely available literature, the standard for its validation would require the experimental findings to closely match the theoretical calculations presented.

Below is an interactive data table illustrating how the results would be presented and evaluated.

| Element | Theoretical % | Found % (Hypothetical) | Difference % |

| Carbon | 48.72 | 48.65 | -0.07 |

| Hydrogen | 3.58 | 3.61 | +0.03 |

| Nitrogen | 7.11 | 7.08 | -0.03 |

Computational Chemistry and Theoretical Studies of 2,2 Dihydroxy 1 4 Nitrophenyl Ethanone

Quantum Chemical Calculations for Electronic Structure and Properties

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO indicates its capacity to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For 2,2-Dihydroxy-1-(4-nitrophenyl)ethanone, the presence of the electron-withdrawing nitro (-NO₂) group is expected to lower the energy of both the HOMO and LUMO, particularly the LUMO, making the molecule a good electron acceptor. Conversely, the hydroxyl (-OH) groups are electron-donating, which would raise the HOMO energy level. The interplay of these groups determines the ultimate energy levels and the reactivity of the compound. Theoretical calculations, often using Density Functional Theory (DFT), can provide precise energy values for these orbitals. pku.edu.cn

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound This table is illustrative, based on typical values for similar organic molecules calculated using DFT methods.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.5 | Highest Occupied Molecular Orbital; associated with electron-donating capability. |

| LUMO | -2.0 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.5 | Energy difference; indicates chemical reactivity and kinetic stability. |

A significant HOMO-LUMO gap would imply that this compound is a relatively stable molecule. The distribution of these orbitals is also informative; the HOMO is likely localized on the phenyl ring and hydroxyl groups, while the LUMO would be concentrated around the nitro group and the carbonyl system, indicating the most probable sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map illustrates regions of varying electron density, with red indicating electron-rich areas (negative potential, favorable for electrophilic attack) and blue representing electron-poor areas (positive potential, favorable for nucleophilic attack). youtube.com Green and yellow areas denote regions of neutral potential.

In this compound, the MEP would show a high negative potential (red) around the oxygen atoms of the nitro group and the carbonyl group, as these are the most electronegative atoms. The oxygen atoms of the hydroxyl groups would also exhibit negative potential. Conversely, the hydrogen atoms of the hydroxyl groups and the protons on the aromatic ring would be characterized by positive potential (blue), making them susceptible to interaction with nucleophiles. researchgate.net This charge landscape is critical for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Table 2: Predicted Electrostatic Potential and Partial Charges on Key Atoms This table provides a qualitative prediction of charge distribution.

| Atom / Group | Predicted Partial Charge | MEP Color | Role in Reactivity |

| Oxygen atoms (Nitro group) | Highly Negative | Red | Site for electrophilic interaction, hydrogen bond acceptor. |

| Oxygen atom (Carbonyl) | Negative | Red | Site for nucleophilic attack (on adjacent carbon), hydrogen bond acceptor. |

| Oxygen atoms (Hydroxyl) | Negative | Red | Hydrogen bond acceptor. |

| Hydrogen atoms (Hydroxyl) | Positive | Blue | Hydrogen bond donor. |

| Carbonyl Carbon | Positive | Blue/Green | Site for nucleophilic attack. |

| Aromatic Ring | Generally Neutral/Slightly Negative | Green/Yellow | Can participate in π-stacking interactions. |

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Each conformer has a specific potential energy, and the collection of these energies forms the molecule's potential energy surface or landscape. Identifying the lowest-energy conformer is crucial as it represents the most stable and populated structure of the molecule under given conditions.

For this compound, key rotational degrees of freedom include the bond between the phenyl ring and the carbonyl group, and the bond between the carbonyl carbon and the dihydroxy-substituted carbon. The orientation of the hydroxyl groups also contributes to the conformational complexity. Computational methods can systematically rotate these bonds and calculate the energy of each resulting conformation to map the energy landscape. This analysis helps to understand the molecule's flexibility and its preferred shape, which influences its biological activity and physical properties. Theoretical studies on similar structures, like quinoxaline (B1680401) derivatives, have successfully used these methods to determine the most stable tautomeric and conformational forms. sid.ir

Reaction Mechanism Modeling using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the properties and reactivity of complex molecules. core.ac.ukmtroyal.ca DFT methods are used to model reaction mechanisms by locating the structures of reactants, products, and, most importantly, the transition states that connect them. mdpi.com This allows for a quantitative understanding of reaction pathways and kinetics.

A transition state is the highest energy point along a reaction coordinate, representing the fleeting molecular configuration that must be achieved for a reaction to proceed. youtube.com Characterizing the geometry and energy of the transition state is essential for calculating the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. A lower activation energy corresponds to a faster reaction rate.

For a reaction involving this compound, such as a nucleophilic addition to the carbonyl carbon, DFT calculations can model the approach of the nucleophile, the formation of new bonds, and the breaking of old ones. By identifying the transition state structure, the activation energy can be calculated. This information is vital for predicting the feasibility and rate of potential reactions, such as those that might occur in a biological or synthetic context.

Table 3: Illustrative DFT Data for a Hypothetical Nucleophilic Addition Reaction

| Parameter | Value (kcal/mol) | Significance |

| Energy of Reactants | 0.0 | Reference energy level. |

| Energy of Transition State | +15.0 | The peak of the energy barrier. |

| Energy of Products | -10.0 | The final energy state of the reaction. |

| Activation Energy (Ea) | +15.0 | Determines the reaction rate. |

| Reaction Energy (ΔE) | -10.0 | Indicates if the reaction is exothermic or endothermic. |

Reactions are most often carried out in a solvent, which can significantly influence molecular structure and reactivity. Computational simulations must account for these solvent effects to provide realistic predictions. There are two main classes of solvent models: implicit and explicit. wikipedia.org

Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the SMD model, treat the solvent as a continuous medium with a specific dielectric constant. wikipedia.org These models are computationally efficient and can effectively capture the bulk electrostatic effects of the solvent on the solute.

Explicit solvent models involve simulating a number of individual solvent molecules surrounding the solute molecule. While computationally more demanding, this approach can provide a more detailed and accurate description of specific solute-solvent interactions, like hydrogen bonding, and accounts for local fluctuations in solvent density. wikipedia.org The choice of model depends on the specific system and the properties being investigated. For a polar molecule like this compound, which has multiple sites for hydrogen bonding, including a solvent model is critical for accurately simulating its behavior in solution.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

An MD simulation of this compound would typically involve defining a force field, which is a set of parameters that describe the potential energy of the system of particles. This would be followed by solving Newton's equations of motion for the system, allowing for the observation of the molecule's conformational changes and interactions with its surroundings, such as a solvent or a biological macromolecule.

Key insights that could be gained from MD simulations include:

Conformational Analysis: Identifying the most stable conformations of the molecule and the energy barriers between them. The dihydroxy and nitrophenyl groups can exhibit rotational freedom, and MD simulations would reveal the preferred spatial arrangements.

Solvation Effects: Understanding how the molecule interacts with solvent molecules, such as water. This would involve analyzing the formation and dynamics of hydrogen bonds between the hydroxyl and nitro groups of the solute and the surrounding solvent molecules.

Interaction with Biomolecules: Simulating the compound within the active site of a protein can provide information on the stability of the binding pose predicted by molecular docking, the flexibility of the ligand and the protein, and the role of water molecules in mediating interactions.

Reactive MD simulations could further be employed to study the chemical transformations of this compound, for instance, under conditions of oxidative stress. cdc.gov

In Silico Prediction of Spectroscopic Parameters

Computational spectroscopy is a branch of computational chemistry that predicts the spectroscopic properties of molecules. numberanalytics.com For this compound, these methods can provide theoretical spectra that can aid in its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods, often based on density functional theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of a molecule. frontiersin.orggithub.io For this compound, the predicted spectrum would show distinct signals for the aromatic protons of the nitrophenyl ring, the methine proton, and the hydroxyl protons. The chemical shifts would be influenced by the electron-withdrawing nature of the nitro and carbonyl groups. For comparison, the experimental ¹H NMR spectrum of the related compound, 4'-nitroacetophenone (B150658), shows characteristic peaks for the aromatic protons and the methyl protons. chemicalbook.com A computational prediction for this compound would allow for a direct comparison with experimentally obtained spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated to identify the vibrational modes of a molecule. arxiv.orgresearchgate.net For this compound, the predicted IR spectrum would exhibit characteristic absorption bands for the O-H stretching of the dihydroxy groups, the C=O stretching of the ketone, and the N-O stretching of the nitro group. The positions of these bands would provide information about the electronic environment and potential intramolecular hydrogen bonding.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. arxiv.orgresearchgate.netresearchgate.net The predicted UV-Vis spectrum for this compound would likely show absorption bands corresponding to π-π* transitions within the aromatic ring and n-π* transitions associated with the carbonyl and nitro groups. The solvent environment can influence the position and intensity of these bands, a factor that can be modeled computationally.

A summary of the types of spectroscopic data that can be predicted in silico is presented in Table 1.

| Spectroscopic Technique | Predicted Parameters | Insights Provided |

| NMR Spectroscopy | Chemical shifts (δ) in ppm for ¹H and ¹³C nuclei, spin-spin coupling constants (J) in Hz. frontiersin.orggithub.io | Information on the chemical environment of each atom, connectivity, and stereochemistry. The electron-withdrawing groups would be predicted to deshield adjacent nuclei, leading to higher chemical shifts. |

| IR Spectroscopy | Vibrational frequencies (in cm⁻¹) and their corresponding intensities for different functional groups. arxiv.orgresearchgate.net | Identification of functional groups such as -OH, C=O, and -NO₂. The frequency of the C=O stretch can indicate the degree of conjugation and the presence of intramolecular hydrogen bonding. |

| UV-Vis Spectroscopy | Wavelength of maximum absorption (λmax) in nm, and oscillator strengths corresponding to electronic transitions. researchgate.netresearchgate.net | Information about the electronic structure and conjugated systems within the molecule. Predictions can help in understanding the color and photochemical properties of the compound. |

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For this compound, molecular docking can be used to explore its potential interactions with biological targets, suggesting possible therapeutic applications. Given the structural motifs of a nitrophenyl group and a ketone, several potential protein targets can be considered.

Potential Inflammatory Targets (COX-1 and COX-2): Nonsteroidal anti-inflammatory drugs (NSAIDs) often target cyclooxygenase (COX) enzymes. nih.govnih.gov Molecular docking studies of nitroaromatic compounds with COX-1 and COX-2 have been reported. nih.gov A docking study of this compound into the active sites of COX-1 and COX-2 could reveal its potential as an anti-inflammatory agent. The nitro group could form hydrogen bonds with key residues in the active site, such as Arg120 and Tyr355, while the dihydroxy-ethanone moiety could interact with other residues like Ser530. The selectivity towards COX-2 over COX-1 is a crucial factor for modern NSAIDs, and docking can provide insights into this. bionaturajournal.com

Inducible Nitric Oxide Synthase (iNOS): Nitroaromatic compounds have been shown to inhibit inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes. researchgate.net Docking studies of flavonoids, which share some structural similarities with the dihydroxyphenyl moiety, have shown interactions with iNOS. researchgate.net It is plausible that this compound could also bind to the iNOS active site, with the nitro group potentially interacting with the heme cofactor and surrounding residues.

Bacterial Nitroreductases: Some nitroaromatic compounds exhibit antibacterial activity, which is often mediated by their reduction by bacterial nitroreductases. lmaleidykla.lt A docking study of this compound with a bacterial nitroreductase could elucidate its potential as an antibacterial agent. The binding affinity and the orientation of the nitro group relative to the flavin mononucleotide (FMN) cofactor would be key determinants of its potential activity.

A summary of potential molecular docking targets and key interactions is provided in Table 2.

| Potential Protein Target | Rationale for Selection | Potential Key Interactions |

| Cyclooxygenase-1/2 (COX-1/COX-2) | Structural similarities to known NSAIDs and anti-inflammatory nitroaromatic compounds. nih.govresearchgate.net | Hydrogen bonding of the nitro and hydroxyl groups with polar residues in the active site (e.g., Arg120, Ser530). Hydrophobic interactions of the phenyl ring. nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Known inhibitory activity of other nitroaromatic and flavonoid-like compounds. researchgate.net | Interaction of the nitro group with the heme cofactor. Hydrogen bonding of the dihydroxy groups with active site residues. |

| Bacterial Nitroreductases | The presence of a nitro group, a common feature in substrates for these enzymes, suggests potential antibacterial activity. lmaleidykla.lt | Positioning of the nitro group near the FMN cofactor for reduction. Hydrogen bonding and hydrophobic interactions stabilizing the ligand in the active site. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. nih.govnih.govresearchgate.net For analogues of this compound, QSAR and QSPR studies can be valuable for predicting their activities and properties, thereby guiding the synthesis of new, potentially more active or safer compounds.

QSAR Modeling for Biological Activity: QSAR studies on nitroaromatic compounds have been conducted to predict their antibacterial activity and toxicity. lmaleidykla.ltnih.govresearchgate.netresearchgate.netresearchgate.net These studies have identified several molecular descriptors that are important for these activities. For a series of analogues of this compound, a QSAR model could be developed to predict, for example, their antibacterial potency. Key descriptors would likely include:

Electronic Descriptors: Such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is often related to the ease of reduction of the nitro group, a key step in the activation of many nitroaromatic antibacterials. nih.govresearchgate.net

Topological and Geometrical Descriptors: Such as molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors, which influence the compound's ability to cross biological membranes and interact with its target. researchgate.net

Hydrophobicity Descriptors: Like the logarithm of the octanol-water partition coefficient (logP), which plays a role in the compound's distribution in biological systems. nih.gov

QSPR Modeling for Physicochemical Properties: QSPR models can be used to predict various physicochemical properties of analogues of this compound. For instance, a QSPR model could be developed to predict the acidity (pKa) of the hydroxyl groups or the boiling point of a series of related ketones. nih.gov The descriptors used in such models are often derived from the molecular structure and can include constitutional, topological, and quantum-chemical parameters. researchgate.net

Table 3 summarizes key descriptors that would be relevant for QSAR/QSPR studies of analogues of this compound.

| Model Type | Predicted Property | Relevant Molecular Descriptors |

| QSAR | Antibacterial Activity, Toxicity nih.govresearchgate.netresearchgate.netmdpi.com | Energy of LUMO, Energy of HOMO, logP, Polar Surface Area (PSA), Molecular Weight, Number of Hydrogen Bond Donors/Acceptors. nih.govnih.govresearchgate.net |

| QSPR | Acidity (pKa), Boiling Point, Solubility researchgate.netnih.gov | Topological indices, Constitutional descriptors (e.g., number of atoms, bonds), Quantum-chemical descriptors (e.g., partial charges on atoms). |

By developing robust QSAR and QSPR models, researchers can perform virtual screening of large libraries of hypothetical analogues, prioritizing the synthesis and experimental testing of the most promising candidates. This computational approach can significantly accelerate the discovery of new compounds with desired biological activities and physicochemical properties.

Biological and Biomedical Research Investigations

Broad-Spectrum Biological Activity Screening

Compounds containing a nitro group are known to exhibit a wide array of biological effects, including antineoplastic, antibiotic, antihypertensive, and antiparasitic activities. nih.gov The nitro group is an effective scaffold in the synthesis of new bioactive molecules, capable of triggering redox reactions within cells that can lead to toxicity in microorganisms. nih.gov

For 2,2-Dihydroxy-1-(4-nitrophenyl)ethanone , its functional groups suggest potential applications in the pharmaceutical and agrochemical sectors. cymitquimica.com The hydroxyl groups can form hydrogen bonds, influencing its solubility and interactions with biological molecules, while the electrophilic nature of the nitrophenyl ring makes it a candidate for various chemical and biological interactions. cymitquimica.com However, specific broad-spectrum screening data for this particular compound are not extensively documented in publicly available research. The general bioactivity of nitro compounds suggests that it is a candidate for such screening to identify novel therapeutic or agrochemical leads. nih.gov

Antimicrobial Efficacy Assessments

The nitro-functional group is a well-established pharmacophore associated with antimicrobial activity. nih.gov Various nitrated heterocyclic and aromatic compounds have demonstrated significant efficacy against a range of pathogens.

For example, nitrofuran and nitrothiophene derivatives have been shown to possess pronounced bactericidal activity against Staphylococcus aureus and, in some instances, Escherichia coli. researchgate.net Similarly, flavones substituted with a nitro group at the 4'-position of the B-ring showed enhanced antibacterial activity against several bacterial strains including E. coli, Bacillus subtilis, and Pseudomonas aeruginosa. researchgate.net A novel pleuromutilin (B8085454) derivative containing a 4-nitrophenyl-piperazinyl moiety demonstrated potent bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, the simple compound 1-Nitro-2-phenylethane has been identified as the primary antifungal component of Aniba canelilla essential oil, effective against dermatophytes. mdpi.com

These findings collectively suggest a strong potential for this compound to possess antimicrobial properties. However, specific studies detailing its minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) against a panel of microorganisms are not currently available.

Table of Antimicrobial Activity of Related Nitro Compounds

| Compound Class/Name | Target Organism(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| Nitrofuran/Nitrothiophene Derivatives | Staphylococcus aureus, Escherichia coli | Pronounced bactericidal activity | researchgate.net |

| 4'-Nitro-substituted Flavones | E. coli, B. subtilis, P. aeruginosa, S. aureus | Enhanced antibacterial activity | researchgate.net |

| 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent bactericidal agent | nih.gov |

| 1-Nitro-2-phenylethane | Dermatophytes (Trichophyton spp.) | Antifungal activity | mdpi.com |

Anti-inflammatory Properties and Pathway Modulation

Research into dihydroxy flavone (B191248) derivatives indicates that these compounds possess anti-inflammatory effects. nih.govbenthamscience.com These effects may be mediated through the inhibition of pro-inflammatory cytokines like TNF-α and IL-1β, as well as the cyclooxygenase (COX-1 and COX-2) enzymes. nih.govbenthamscience.com Studies using carrageenan-induced paw edema in rats, a standard model for acute inflammation, have shown that dihydroxy flavones can cause a time and dose-dependent reduction in swelling. nih.govnih.gov Furthermore, the anti-inflammatory action of certain phenylpropanoid compounds isolated from natural sources has been linked to the inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 production by suppressing the activation of NF-κB and MAPK signaling pathways. mdpi.com Given its dihydroxy-substituted phenyl structure, this compound may share these anti-inflammatory mechanisms, although direct studies are needed for confirmation.

Antioxidant Activity and Free Radical Scavenging Mechanisms

The anti-inflammatory properties of polyphenolic compounds like flavones are often linked to their antioxidant capabilities. nih.gov Inflammation can lead to the overproduction of reactive oxygen species (ROS) by immune cells, which can cause tissue damage. benthamscience.com Dihydroxy flavones have been shown to suppress the release of these reactive oxygen species. nih.gov The mechanism often involves scavenging free radicals, thereby mitigating oxidative stress. nih.gov While specific studies on the antioxidant capacity of this compound are not prevalent, its structural features as a dihydroxylated phenyl ketone suggest a potential for free radical scavenging activity.

Anticancer and Cytotoxic Activity Investigations

The induction of apoptosis (programmed cell death) is a key strategy in cancer therapy. Research on related compounds suggests that nitrophenyl derivatives could play a role in this process. For instance, the combination of Apo2L/TRAIL with CPT-11, a topoisomerase inhibitor, enhances apoptosis in prostate cancer cells. nih.gov This process involves the regulation of the Bcl-2 family of proteins, which are crucial controllers of the apoptotic pathway. nih.gov Specifically, treatments can lead to the upregulation of pro-apoptotic proteins like Bax and Bak, and the downregulation of anti-apoptotic proteins like Bcl-xL. nih.gov Furthermore, some 2-(2,4-dihydroxyphenyl)-4H-3,1-benzothiazines have demonstrated antiproliferative activity against human breast cancer T47D cells, with efficacy comparable to the chemotherapy drug cisplatin. nih.gov

Mitochondria are central to the life and death of a cell, and their disruption is a known mechanism for inducing apoptosis. Blocking the mitochondrial electron transport chain can increase the production of superoxide (B77818) (O2•−) and hydrogen peroxide (H2O2), leading to oxidative stress and cell death. nih.gov This increased vulnerability of cancer cells to oxidative stress can be exploited therapeutically. For example, inhibitors of mitochondrial respiration have been shown to sensitize leukemia cells to anticancer agents that generate free radicals. nih.gov Targeting the mitochondrial unfolded protein response (UPRmt), a stress response pathway, is also being explored as a cancer treatment strategy. Inhibiting this protective mechanism can exacerbate cytotoxicity and apoptosis in cancer cells treated with agents that induce mitochondrial dysfunction. nih.gov Given that nitrophenyl compounds can be involved in processes that generate oxidative stress, investigating the effect of this compound on mitochondrial function is a logical step in assessing its anticancer potential.

Effects on Cell Cycle Regulation

There is currently no direct scientific literature detailing the effects of This compound on the regulation of the cell cycle. However, the study of structurally similar compounds can provide a framework for potential mechanisms of action. For instance, research on 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (B97240) (DMHE) , another substituted ethanone, has demonstrated notable effects on cancer cell lines.

In a study utilizing the HT-29 human colon adenocarcinoma cell line, DMHE was found to induce cell cycle arrest at the G1/G0 phase. nih.govresearchgate.net This halt in the cell cycle progression was observed to be both dose- and time-dependent. nih.govresearchgate.net The G1/S checkpoint is a critical control point in cell division, and its arrest can be a key mechanism for anti-cancer agents. Often, such an arrest is mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. While the precise molecular targets for DMHE were not fully elucidated in the cited study, it was shown to induce apoptosis, a form of programmed cell death often linked to cell cycle disruption. nih.gov

Investigated Cell Cycle Effects of a Structurally Related Compound (DMHE)

| Compound | Cell Line | Effect | Key Findings |

|---|---|---|---|

| 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) | HT-29 (Human Colon Adenocarcinoma) | G1/G0 Phase Arrest | Exhibited a significant, dose- and time-dependent decrease in cell proliferation. nih.govresearchgate.net |

| 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) | MRC-5 (Normal Human Fibroblast) | No Cytotoxic Effect | Showed no toxicity towards this normal cell line after 72 hours of incubation, suggesting a degree of selectivity. nih.govresearchgate.net |

It must be explicitly stated that these findings are for DMHE and cannot be directly extrapolated to this compound without dedicated experimental verification.

Structure-Activity Relationship (SAR) and Structure-Efficacy Relationship (SER) Studies in Biological Contexts

Specific Structure-Activity Relationship (SAR) and Structure-Efficacy Relationship (SER) studies for This compound have not been identified. SAR and SER are crucial in drug discovery for optimizing a compound's biological activity by making systematic chemical modifications.

A hypothetical SAR study on This compound would likely investigate the following structural features:

The Nitrophenyl Moiety: The impact of the nitro group's position (ortho, meta, or para) and its replacement with other functional groups (e.g., amino, halogeno, cyano) would be a key area of investigation.

Aromatic Ring Substitution: Introducing other substituents onto the phenyl ring could influence the molecule's electronic properties and steric profile, potentially affecting its interaction with biological targets.

Insights from SAR studies on other classes of compounds can illustrate the principles. For example, in a series of nantenine (B1222069) derivatives, replacing a methoxy (B1213986) group with a hydroxyl group at a specific position enhanced its affinity for the α1-adrenoceptor. nih.gov In contrast, modifying a methyl group at another site led to decreased affinity. nih.gov Similarly, research on synthetic cathinones has shown that the length of an aliphatic side chain can create a U-shaped activity curve for dopamine (B1211576) uptake inhibition. nih.gov

In Vitro and In Vivo Biological Model Systems for Evaluation

The specific in vitro and in vivo models used to evaluate This compound are not described in the available literature. However, the experimental design used for related compounds provides a relevant blueprint for how such an evaluation could be structured.

In Vitro Models:

The initial assessment of a novel compound's biological activity is typically performed using in vitro models. Based on the research into DMHE, a logical starting point would be:

Cell Line Panels: A diverse panel of human cancer cell lines would be used to screen for anti-proliferative or cytotoxic effects. This could include cell lines from various tissues, such as colon (e.g., HT-29), lung (e.g., A-549), and breast (e.g., MCF-7). nih.gov To assess selectivity, a non-cancerous cell line, such as the normal human fibroblast line MRC-5, would be included as a control. nih.govresearchgate.net

Mechanism-of-Action Assays:

Cell Viability Assays (e.g., MTT): To quantify the dose-response effect of the compound on cell proliferation. nih.govresearchgate.net

Flow Cytometry: For detailed analysis of the cell cycle distribution and to detect and quantify apoptosis (e.g., via Annexin V staining). researchgate.net

Microscopic Analysis: To visually inspect for morphological hallmarks of apoptosis, such as cell shrinkage and membrane blebbing. nih.gov

Protein Expression Analysis (e.g., Western Blotting): To measure changes in the levels of key proteins involved in cell cycle control (e.g., cyclins, CDKs, p21) and apoptosis. researchgate.net

In Vivo Models:

Promising results from in vitro studies would necessitate validation in in vivo models to assess the compound's behavior in a whole organism.

Animal Models: Should the compound demonstrate significant and selective anti-cancer activity, studies in animal models, most commonly mice or rats, would be the next step.

Xenograft Studies: A standard preclinical model for cancer involves implanting human tumor cells into immunocompromised mice. This allows for the evaluation of the compound's ability to inhibit tumor growth in a living system.

Exemplar Biological Model Systems for Evaluation (Based on Studies of a Related Compound)

| Model System | Type | Purpose |

|---|---|---|

| In Vitro | HT-29 Cell Line | To evaluate cytotoxic and cell cycle effects on a human colon adenocarcinoma model. nih.govresearchgate.net |

| In Vitro | A-549 Cell Line | To assess activity against a human lung carcinoma model. nih.gov |

| In Vitro | MCF-7 Cell Line | To assess activity against a human breast adenocarcinoma model. nih.gov |

| In Vitro | MRC-5 Cell Line | To determine selectivity by assessing cytotoxicity against a normal human cell line. nih.govresearchgate.net |

| In Vivo | Animal Models (e.g., Mice, Rats) | Hypothetical use to study efficacy, pharmacokinetics, and toxicology in a whole organism. |

The choice of specific models would be contingent on the biological activity profile of This compound revealed in initial screening assays.

Applications and Future Research Directions

Versatile Intermediate in Fine Chemical Synthesis

2,2-Dihydroxy-1-(4-nitrophenyl)ethanone, also known as (4-Nitrophenyl)glyoxal hydrate (B1144303), serves as a versatile intermediate in organic synthesis. The presence of the ketone and diol functionalities allows for a range of chemical reactions, including condensations, cyclizations, and substitutions. The nitro group on the phenyl ring enhances the electrophilic character of the molecule, making it susceptible to nucleophilic attack and useful in various coupling reactions. kajay-remedies.com This reactivity profile makes it a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic compounds. For instance, compounds with a 1,4-dicarbonyl structural motif, which can be derived from intermediates like this compound, are important for synthesizing heterocycles such as furans, pyrroles, and thiophenes through methods like the Paal-Knorr synthesis.

The reactivity of this compound is further highlighted by its use in the synthesis of various heterocyclic systems. For example, reactions of similar amino alcohols derived from nitrophenyl compounds with electrophilic reagents have led to the formation of oxazaheterocycles like 1,3-oxazolidin-2-ones and morpholin-2,3-diones. researchgate.net These heterocyclic cores are prevalent in many biologically active molecules, underscoring the importance of this compound as a starting material in medicinal chemistry and fine chemical production.

Advancements in Pharmaceutical and Medicinal Chemistry

The structural features of this compound make it an attractive scaffold for the development of new pharmaceutical agents. The nitrophenyl group, in particular, is a common moiety in a wide range of biologically active compounds. encyclopedia.pubnih.gov

Derivatives of nitrophenyl compounds have shown promise in various therapeutic areas. For instance, a series of novel nitro-catechol structures have been synthesized and evaluated as inhibitors of the enzyme catechol-O-methyltransferase (COMT), which is a target in the treatment of Parkinson's disease. nih.gov One such derivative, 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, demonstrated potent and selective inhibition of peripheral COMT with an improved duration of action compared to existing drugs. nih.gov This highlights the potential of modifying the core structure of this compound to develop new therapeutic leads.

Furthermore, analogs of steroidal compounds containing isoquinoline (B145761) side chains, which can be synthesized from nitrophenyl precursors, have shown promising antiproliferative effects in cancer cell lines. nih.gov The synthesis of various heterocyclic compounds from nitrophenyl derivatives further expands the library of potential drug candidates that can be accessed from this versatile starting material. nih.gov

The nitroaromatic scaffold is present in several classes of antimicrobial agents. encyclopedia.pubnih.gov The nitro group can undergo reduction in microbial cells, leading to the formation of reactive intermediates that are toxic to the microorganism. This mechanism of action can be effective against drug-resistant strains.

A notable example is a novel pleuromutilin (B8085454) derivative, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM), which has demonstrated excellent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This compound, which incorporates a 4-nitrophenyl moiety, was found to be a potent bactericidal agent. nih.gov The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of NPDM against MRSA were found to be more potent than the reference drug tiamulin. nih.gov

| Compound | Organism | MIC (μg/mL) | MBC (μg/mL) |

| NPDM | MRSA ATCC 43300 | Potent | Potent |

| Tiamulin | MRSA ATCC 43300 | Less potent than NPDM | Less potent than NPDM |

Data sourced from a study on a novel pleuromutilin derivative. nih.gov

This research underscores the potential of incorporating the 4-nitrophenyl ethanone (B97240) backbone into the structure of known antibiotics to generate new derivatives with enhanced activity against resistant bacteria.

Aromatic ketones and their derivatives are being investigated for their potential neuroprotective effects. dntb.gov.uaresearchgate.netnih.govmdpi.com Ketone bodies, for instance, have been shown to exert neuroprotective effects through various mechanisms, including reducing oxidative stress and inflammation. dntb.gov.uaresearchgate.netnih.govmdpi.com While not a direct derivative, the ketone functionality in this compound suggests that its analogs could be explored for similar activities.

Research into compounds for nervous system disorders has led to the development of substituted heterocycles, some of which have origins in nitrophenyl chemistry. A patent for substituted pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalines for the treatment of nervous system disorders highlights the ongoing interest in complex heterocyclic systems that can be accessed through multi-step syntheses involving versatile intermediates. nih.gov Furthermore, a study on 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone derivatives as COMT inhibitors for conditions like Parkinson's disease demonstrates a direct link between nitrophenyl ethanone structures and potential treatments for neurological disorders. nih.gov

Role in Agrochemical Development

Nitrophenolate compounds have found significant application in agriculture as plant growth regulators. kajay-remedies.comkajay-remedies.comincheechem.comresearchgate.net Sodium nitrophenolate, a mixture of sodium 5-nitroguaiacolate, sodium o-nitrophenolate, and sodium p-nitrophenolate, is known to stimulate plant growth, enhance cell vitality, and improve crop yields and stress resistance. incheechem.com It can be applied as a foliar spray, soil drench, or seed treatment to a wide variety of crops. kajay-remedies.com

The structural similarity of this compound to sodium p-nitrophenolate suggests that it could serve as a precursor or a component in the synthesis of new agrochemicals. The presence of the 4-nitrophenyl group is key to the biological activity of these plant growth regulators. Herbicidal compositions have also been patented that include nitrophenyl ether herbicides. google.comgoogle.com The versatility of the ethanone backbone allows for modifications that could lead to the development of novel pesticides or plant growth promoters with improved efficacy and environmental profiles.

| Application Method | Benefits |

| Foliar Spray | Quick nutrient uptake |

| Soil Drench | Improved nutrient availability and root development |

| Seed Treatment | Enhanced germination and seedling vigor |

Common application methods for sodium nitrophenolate in agriculture. kajay-remedies.comkajay-remedies.com

Potential Applications in Materials Science

The reactive functional groups of this compound also present opportunities in the field of materials science. The hydroxyl groups can participate in polymerization reactions, potentially leading to the formation of novel polymers with unique properties. For example, dihydroxy-substituted aromatic compounds can be used as monomers in the synthesis of polyesters and other polymers. A patent for a rigid rod polymer based on pyridobisimidazole mentions the use of 2,5-dihydroxyterephthalic acid, a dihydroxy aromatic compound, in its preparation. google.com

The nitro group can also be a functional handle for further modification of a polymer backbone or for imparting specific properties to a material. While direct applications of this compound in materials science are not yet widely reported, its structure suggests potential for use as a monomer or cross-linking agent in the development of functional polymers, resins, or other advanced materials.

Emerging Industrial Applications and Unexplored Fields

While the current industrial applications of this compound are not widespread, its unique structure suggests several potential areas for future research and development.

The presence of a nitroaromatic chromophore and a reactive carbonyl group makes this compound a candidate for the synthesis of novel photosensitive polymers and materials . The nitro group can be photochemically active, and the dicarbonyl moiety can be used to crosslink or functionalize polymer chains. This could lead to applications in photoresists, optical data storage, or other light-responsive systems.

In the field of materials science , the ability of this compound to participate in multicomponent reactions could be exploited for the one-pot synthesis of complex functional materials. Its use as a building block for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) with specific electronic or catalytic properties is an area ripe for exploration.

Furthermore, the compound could serve as a precursor for the synthesis of novel energetic materials or as a key intermediate in the synthesis of new pharmaceuticals and agrochemicals , leveraging the known biological activities of many nitroaromatic and heterocyclic compounds. nih.gov The exploration of its reactivity with a wider range of nucleophiles and its potential as a catalyst or ligand in organometallic chemistry are also promising avenues for future investigation.

Conclusion and Future Outlook

Synthesis and Reaction Mechanism Advancements

2,2-Dihydroxy-1-(4-nitrophenyl)ethanone is the hydrated form of (4-nitrophenyl)glyoxal. The chemistry of such gem-diols is characterized by a reversible equilibrium with the corresponding aldehyde or ketone. libretexts.orgquora.compearson.com The stability of these gem-diols is often influenced by the electronic effects of the substituents. quora.com In the case of this compound, the presence of the electron-withdrawing nitro group is expected to stabilize the gem-diol form. quora.com

Recent advancements in the field of aryl glyoxals have focused on their utility as versatile building blocks in multicomponent reactions for the synthesis of complex heterocyclic structures. rsc.orgnih.govrsc.org These reactions often proceed through mechanisms that take advantage of the two adjacent carbonyl groups in the glyoxal (B1671930) form. nih.gov However, specific studies detailing novel synthetic routes or in-depth mechanistic investigations for this compound are not extensively reported in the reviewed literature. Future advancements would benefit from a focus on developing more efficient and stereoselective synthetic methods, as well as detailed computational and experimental studies to elucidate the reaction pathways involving this specific compound.

Progress in Biological Activity Profiling and Mechanistic Understanding

While there is a growing body of research on the biological activities of various substituted chalcones and related compounds, specific biological profiling of this compound is limited. mdpi.com Studies on structurally similar compounds, such as other nitrophenyl-substituted ethanone (B97240) derivatives, have shown potential as inhibitors of enzymes like catechol-O-methyltransferase (COMT). rsc.orgresearchgate.netnih.gov For instance, research on 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone has demonstrated potent and selective inhibition of peripheral COMT. rsc.orgresearchgate.netnih.gov

The biological potential of this compound remains largely unexplored. The presence of the nitrophenyl group, a common moiety in bioactive compounds, suggests that it could be a candidate for various biological screenings. researchgate.net Future research should be directed towards a comprehensive evaluation of its bioactivity, including its potential as an enzyme inhibitor or antimicrobial agent. Mechanistic studies would be crucial to understand how the gem-diol structure and the nitro substitution influence its interaction with biological targets.

Identification of Current Limitations and Knowledge Gaps

The most significant limitation in the current understanding of this compound is the scarcity of dedicated research on this specific molecule. Much of the available information is inferred from general knowledge of aryl glyoxals and gem-diols, or from studies on analogous compounds. rsc.orglibretexts.orgquora.com

Key knowledge gaps include:

Lack of Detailed Synthesis Optimization: While general methods for the preparation of aryl glyoxals exist, specific, high-yield, and scalable synthetic protocols for this compound are not well-documented.

Absence of Comprehensive Reactivity Studies: The full scope of its reactivity, particularly in modern organic transformations like C-H activation or asymmetric catalysis, has not been explored.

No Dedicated Biological Evaluation: There is a clear absence of systematic studies to determine its biological activity profile and potential therapeutic applications.

Limited Physicochemical Characterization: While basic properties can be predicted, detailed experimental data on its solubility, stability under various conditions, and crystalline structure are not readily available. cymitquimica.com

Future Research Avenues and Collaborative Opportunities

The identified limitations and knowledge gaps present numerous opportunities for future research. A concerted effort to investigate this compound could yield valuable insights and applications.

Future research should focus on:

Systematic Synthesis and Methodology Development: Developing and optimizing synthetic routes to access this compound in high purity and yield. This could involve exploring novel catalytic systems.

In-depth Mechanistic Investigations: Utilizing modern spectroscopic and computational techniques to study the kinetics and mechanisms of its reactions, both in its gem-diol and glyoxal forms.

Broad Biological Screening: Conducting comprehensive biological assays to screen for a wide range of activities, such as anticancer, antimicrobial, and enzyme inhibition properties. This could be a fruitful area for collaboration between synthetic chemists and biologists.

Structural and Materials Science Studies: Investigating its solid-state properties, including polymorphism and its potential as a building block for metal-organic frameworks (MOFs) or other functional materials.

Collaborative opportunities are abundant, particularly between academic research groups and pharmaceutical or materials science companies. Such partnerships could accelerate the exploration of this compound's potential, from fundamental chemical understanding to practical applications.

Q & A

Basic Research Questions

Q. What are effective laboratory-scale synthesis methods for 2,2-Dihydroxy-1-(4-nitrophenyl)ethanone?